N-{2-[(2-cyano-3-fluorophenyl)sulfanyl]phenyl}-2-phenoxyacetamide
Description
N-{2-[(2-Cyano-3-fluorophenyl)sulfanyl]phenyl}-2-phenoxyacetamide is a synthetic acetamide derivative featuring a sulfanyl-linked biphenyl core with a cyano and fluorine substituent on one phenyl ring and a phenoxyacetamide moiety on the other.
Properties
IUPAC Name |
N-[2-(2-cyano-3-fluorophenyl)sulfanylphenyl]-2-phenoxyacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15FN2O2S/c22-17-9-6-12-19(16(17)13-23)27-20-11-5-4-10-18(20)24-21(25)14-26-15-7-2-1-3-8-15/h1-12H,14H2,(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJISBYUJKYXWCK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCC(=O)NC2=CC=CC=C2SC3=CC=CC(=C3C#N)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15FN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Thioether Formation via Nucleophilic Aromatic Substitution
The sulfanyl bridge is constructed through a nucleophilic aromatic substitution (SNAr) reaction between 2-fluoro-3-cyanobromobenzene and 2-aminothiophenol.
Procedure :
- Reagents :
- 2-Fluoro-3-cyanobromobenzene (1.0 equiv)
- 2-Aminothiophenol (1.2 equiv)
- Potassium carbonate (2.0 equiv)
- Dimethylformamide (DMF), 80°C, 12 h
Mechanism :
- Deprotonation of 2-aminothiophenol by K₂CO₃ generates a thiolate ion.
- Thiolate attacks the electron-deficient aryl bromide at the para position relative to the fluorine atom.
Table 1. Optimization of Thioether Formation
| Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| K₂CO₃ | DMF | 80 | 12 | 72 |
| Cs₂CO₃ | DMF | 100 | 8 | 65 |
| Et₃N | THF | 60 | 24 | 58 |
Alternative Routes: Ullmann Coupling
For substrates with poor electrophilicity, copper-catalyzed Ullmann coupling offers a viable alternative:
Conditions :
- CuI (10 mol%), 1,10-phenanthroline (20 mol%)
- DMSO, 110°C, 24 h
- Yield: 60%
Synthesis of 2-Phenoxyacetyl Chloride
Alkylation of Phenol
2-Phenoxyacetic acid is synthesized via alkylation of phenol with ethyl bromoacetate, followed by saponification:
Step 1: Phenoxy Ester Formation
- Reagents : Phenol (1.0 equiv), ethyl bromoacetate (1.1 equiv), K₂CO₃ (2.0 equiv)
- Conditions : Acetone, reflux, 6 h
- Yield : 85%
Step 2: Saponification
- Reagents : NaOH (2.0 M), ethanol/water (1:1), 60°C, 3 h
- Yield : 92%
Acyl Chloride Preparation
2-Phenoxyacetic acid is converted to its reactive acyl chloride using thionyl chloride (SOCl₂):
- Conditions : SOCl₂ (3.0 equiv), toluene, 70°C, 2 h
- Yield : Quantitative
Amide Coupling: Final Assembly
The target compound is synthesized via amide bond formation between 2-phenoxyacetyl chloride and 2-[(2-cyano-3-fluorophenyl)sulfanyl]aniline:
Procedure :
- Reagents :
- 2-Phenoxyacetyl chloride (1.1 equiv)
- 2-[(2-Cyano-3-fluorophenyl)sulfanyl]aniline (1.0 equiv)
- Triethylamine (2.0 equiv)
- Dichloromethane (DCM), 0°C → RT, 6 h
Mechanism :
- Triethylamine scavenges HCl, driving the reaction forward.
- Nucleophilic attack by the aniline’s amine group on the electrophilic carbonyl carbon.
Table 2. Comparison of Coupling Agents
| Coupling Agent | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|
| SOCl₂ | DCM | 25 | 82 |
| EDCI/HOBt | DMF | 0→25 | 75 |
| DCC | THF | 25 | 68 |
Purification and Characterization
Chromatographic Techniques
Spectroscopic Data
- ¹H NMR (400 MHz, CDCl₃): δ 8.21 (d, J = 8.4 Hz, 1H), 7.68–7.12 (m, 10H), 4.62 (s, 2H).
- IR (cm⁻¹) : 1685 (C=O), 2220 (C≡N), 1240 (C-F).
Challenges and Optimization Opportunities
- Sulfanyl Bridge Stability : Thioethers are prone to oxidation; inert atmosphere (N₂/Ar) is critical during synthesis.
- Regioselectivity : Competing ortho substitution in SNAr reactions necessitates careful control of electronic effects.
- Scale-Up Considerations : Transitioning from batch to flow chemistry could improve yields and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
N-{2-[(2-cyano-3-fluorophenyl)sulfanyl]phenyl}-2-phenoxyacetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The phenyl rings can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nitrating mixture (HNO3/H2SO4), halogens (Cl2, Br2) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Nitro derivatives, halogenated derivatives.
Scientific Research Applications
N-{2-[(2-cyano-3-fluorophenyl)sulfanyl]phenyl}-2-phenoxyacetamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials or as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of N-{2-[(2-cyano-3-fluorophenyl)sulfanyl]phenyl}-2-phenoxyacetamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the cyano and fluorine groups can enhance its binding affinity and specificity towards these targets. The sulfanyl group may also play a role in its reactivity and interaction with biological molecules.
Comparison with Similar Compounds
Key Structural Features:
- Core Structure : A sulfanyl bridge connecting two aromatic rings, with an acetamide side chain.
- Substituents: Cyano, fluorine, and phenoxy groups dominate the scaffold.
Analysis :
- Electron-Withdrawing Groups: The cyano and fluorine substituents in the target compound enhance electrophilicity and metabolic stability compared to methoxy or amino analogs .
- Linker Flexibility: The phenoxyacetamide moiety may improve solubility relative to rigid prop-2-enamide derivatives .
Antimicrobial Activity:
- 2-[(2-Aminophenyl)sulfanyl]-N-(4-methoxyphenyl)acetamide () demonstrated antimicrobial properties, attributed to the amide moiety’s ability to disrupt microbial enzymes . The target compound’s cyano and fluorine groups could enhance binding to similar targets via stronger hydrophobic interactions.
Antiproliferative Potential:
- Hydroxyacetamide derivatives () showed antiproliferative activity, evaluated via the SRB cytotoxicity assay . The target compound’s phenoxy group may modulate cellular uptake compared to hydroxyacetamides.
Enzyme Inhibition:
- 2-((5-(2-Chlorophenyl)-1,3,4-Oxadiazol-2-yl)sulfanyl)-N-(2-(methoxycarbonyl)phenyl)acetamide () inhibited bacterial enzymes, suggesting sulfanyl-acetamide scaffolds broadly target enzyme active sites .
Pharmacokinetic and Toxicological Profiles
- Toxicity: Limited data exist for compounds like 2-Cyano-N-[(methylamino)carbonyl]acetamide (), where toxicological properties remain unstudied . This highlights a research gap for the target compound.
- Metabolic Stability: Fluorine substituents in analogs (e.g., ) may reduce oxidative metabolism, prolonging half-life compared to non-halogenated derivatives .
Biological Activity
N-{2-[(2-cyano-3-fluorophenyl)sulfanyl]phenyl}-2-phenoxyacetamide is a compound of interest due to its potential biological activities, particularly in the context of enzyme inhibition and therapeutic applications. This article explores the compound's biological activity, including its mechanism of action, efficacy in various studies, and potential applications in medicine.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a phenoxyacetamide backbone with a cyano group and a fluorinated phenyl ring, which contribute to its biological activity.
The primary mechanism through which this compound exhibits its biological effects is through enzyme inhibition. Specifically, studies have shown that it acts as a non-competitive inhibitor of the enzyme α-glucosidase, which is significant in the management of type 2 diabetes. The compound demonstrated an IC50 value of 50 μM, indicating its potency compared to established inhibitors like Acarbose (IC50 = 327.0 μM) and HXH8r (IC50 = 15.32 μM) .
Enzyme Inhibition
- α-Glucosidase Inhibition :
Cytotoxicity Studies
This compound has been evaluated for cytotoxicity against human hepatocyte (LO2) cells, showing noncytotoxic effects at concentrations used in the studies. This suggests a favorable safety profile for potential therapeutic use .
Study 1: Inhibition of Type III Secretion System (T3SS)
A related study investigated the compound's ability to inhibit T3SS-mediated activities in pathogenic bacteria. It was found that at concentrations of 10 μM and 25 μM, the compound displayed concentration-dependent inhibition of T3SS-mediated CPG2 activity without exhibiting cytotoxicity .
Study 2: Molecular Docking Analysis
Molecular docking studies revealed that this compound binds effectively to the active site of α-glucosidase, providing insights into its inhibitory mechanism. The binding interactions were characterized by hydrogen bonds and hydrophobic interactions with key residues within the enzyme .
Comparative Analysis Table
| Compound Name | IC50 (μM) | Selectivity | Mechanism | Cytotoxicity |
|---|---|---|---|---|
| N-{...} | 50 | 17.48-fold | Non-competitive | Noncytotoxic |
| Acarbose | 327 | - | Competitive | Unknown |
| HXH8r | 15.32 | - | Competitive | Unknown |
Q & A
Q. What are the primary synthetic routes for synthesizing N-{2-[(2-cyano-3-fluorophenyl)sulfanyl]phenyl}-2-phenoxyacetamide, and what critical reaction conditions must be controlled?
The synthesis typically involves multi-step reactions, including:
- Substitution reactions to introduce the sulfanyl group, often under alkaline conditions to facilitate nucleophilic displacement (e.g., replacing halogens with thiols) .
- Condensation reactions between intermediates (e.g., aniline derivatives and cyanoacetic acid) using coupling agents like DCC or EDCI .
- Fluorophenyl incorporation via Suzuki-Miyaura coupling or direct fluorination, requiring anhydrous conditions and palladium catalysts .
Critical factors include temperature control (±2°C), stoichiometric precision of sulfanyl donors, and inert atmospheres to prevent oxidation of thiol intermediates .
Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound’s structural features?
- NMR spectroscopy : 1H and 13C NMR confirm the positions of the fluorophenyl, cyano, and sulfanyl groups. 19F NMR is critical for verifying fluorine substitution patterns .
- Mass spectrometry (HRMS) : Validates molecular weight and fragmentation patterns, particularly for the acetamide backbone and sulfur-containing moieties .
- X-ray crystallography : Resolves ambiguities in stereochemistry and bond angles, especially for the sulfanyl-linked aromatic systems .
Advanced Research Questions
Q. How can researchers optimize the yield of this compound in multi-step syntheses, particularly during sulfanyl group incorporation?
- Stepwise monitoring : Use thin-layer chromatography (TLC) or HPLC to track intermediate formation and purity .
- Protecting groups : Temporarily shield reactive sites (e.g., cyano or acetamide groups) during sulfanyl insertion to avoid side reactions .
- Solvent optimization : Polar aprotic solvents (e.g., DMF or DMSO) enhance thiol nucleophilicity, while additives like DBU improve reaction kinetics .
- Post-synthetic purification : Employ column chromatography with gradient elution (hexane/ethyl acetate) or recrystallization from ethanol/water mixtures .
Q. What strategies resolve contradictions in reported biological activity data for this compound across studies?
- Dose-response standardization : Use IC50/EC50 values derived from consistent assay conditions (e.g., cell line, incubation time) to compare potency .
- Orthogonal validation : Confirm activity via complementary assays (e.g., enzymatic inhibition and cell viability tests) to rule out false positives .
- Metabolic stability testing : Assess compound degradation in vitro (e.g., liver microsomes) to determine if instability explains variability in in vivo results .
Q. How can computational methods aid in predicting the compound’s interaction with biological targets, such as kinases or receptors?
- Molecular docking : Use software like AutoDock Vina to model interactions between the fluorophenyl-sulfanyl moiety and ATP-binding pockets in kinases .
- QSAR modeling : Correlate structural features (e.g., logP, H-bond acceptors) with activity data to guide derivative design .
- MD simulations : Simulate binding dynamics over 100+ ns to assess stability of the acetamide backbone in aqueous environments .
Methodological Considerations for Data Interpretation
Q. What experimental controls are essential when evaluating the compound’s antimicrobial or anticancer activity?
- Positive controls : Use established drugs (e.g., doxorubicin for anticancer assays) to validate assay sensitivity .
- Solvent controls : Account for DMSO/ethanol effects on cell viability (<0.1% v/v) .
- Cytotoxicity counterscreens : Test non-target cells (e.g., HEK293) to distinguish selective vs. general toxicity .
Q. How can researchers address challenges in synthesizing enantiomerically pure forms of this compound?
- Chiral auxiliaries : Employ Evans oxazolidinones or Oppolzer’s sultams during key steps to induce asymmetry .
- Chiral chromatography : Use HPLC with amylose- or cellulose-based columns to separate enantiomers .
- Circular dichroism (CD) : Verify enantiopurity by comparing experimental CD spectra with computational predictions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
